3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid

説明

Systematic IUPAC Nomenclature and Structural Representation

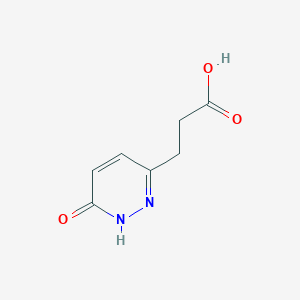

The systematic IUPAC name 3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid reflects the compound’s core heterocyclic pyridazinone ring and propanoic acid substituent. The parent structure is 1,6-dihydropyridazin-6-one , a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 6. The propanoic acid moiety (-CH₂CH₂COOH) is attached to position 3 of the pyridazinone ring, as indicated by the prefix 3-.

The structural representation (Figure 1) highlights:

- Pyridazinone ring : A partially unsaturated bicyclic system with conjugated double bonds and nitrogen atoms at positions 1 and 2.

- Ketone group : Located at position 6, contributing to the compound’s polarity and reactivity.

- Propanoic acid side chain : A three-carbon carboxylic acid substituent at position 3, enabling hydrogen bonding and salt formation.

The SMILES notation OC(=O)CCc1ccc(=O)[nH]n1 further clarifies connectivity: the pyridazinone ring (c1ccc(=O)[nH]n1) is linked via a methylene bridge (-CC-) to the carboxylic acid group (-C(=O)OH).

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number 6397-53-1 . Alternative designations include:

| Name Type | Identifier |

|---|---|

| IUPAC Name | This compound |

| Simplified Systematic Name | 3-(6-Oxo-1H-pyridazin-3-yl)propanoic acid |

| Common Synonyms | EN300-1588878; MFCD20502453; AR00EEL9 |

| Vendor-Specific Codes | 1P00EECX (1PlusChem); A823413 (Ambeed) |

These aliases are critical for database searches, patent filings, and industrial procurement.

Molecular Formula and Weight Analysis

The molecular formula C₇H₈N₂O₃ corresponds to a monoisotopic mass of 168.15 g/mol . Key compositional features include:

| Element | Count | Contribution to Mass (%) |

|---|---|---|

| Carbon | 7 | 49.41 |

| Hydrogen | 8 | 4.76 |

| Nitrogen | 2 | 16.66 |

| Oxygen | 3 | 29.17 |

The empirical formula breakdown demonstrates a balanced distribution of heteroatoms (28.33% nitrogen and oxygen), which influences solubility and intermolecular interactions. The carboxylic acid group (-COOH) and pyridazinone ring confer amphiphilic properties, enabling participation in both hydrophobic and hydrophilic environments.

特性

IUPAC Name |

3-(6-oxo-1H-pyridazin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c10-6-3-1-5(8-9-6)2-4-7(11)12/h1,3H,2,4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYJLNMTBRSWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629334 | |

| Record name | 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6397-53-1 | |

| Record name | 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound. This reaction forms a dihydropyridazine intermediate.

Oxidation: The dihydropyridazine intermediate is then oxidized to form the pyridazinone structure. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Introduction of the Propanoic Acid Group: The final step involves the introduction of the propanoic acid group through a nucleophilic substitution reaction. This can be achieved by reacting the pyridazinone with a suitable alkyl halide, such as bromoacetic acid, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more oxidized derivatives.

Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine or pyridazine structure.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, such as bromoacetic acid, under basic conditions.

Major Products

Oxidation: More oxidized pyridazinone derivatives.

Reduction: Dihydropyridazine or pyridazine derivatives.

Substitution: Alkylated pyridazinone derivatives.

科学的研究の応用

Thyroid Hormone Receptor Modulation

One of the primary applications of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid is its role as a selective modulator of thyroid hormone receptors, particularly the thyroid hormone receptor beta (THR-β). Research indicates that compounds in the pyridazinone series, including this acid, exhibit enhanced selectivity for THR-β compared to earlier analogues. This selectivity is crucial as it allows for beneficial effects on lipid levels without the adverse cardiac effects associated with THR-α activation .

Case Study: MGL-3196

A notable case study involves MGL-3196, a compound derived from the optimization of the pyridazinone series that includes this compound. This compound demonstrated a remarkable safety profile in preclinical models and effectively reduced low-density lipoprotein cholesterol (LDL-C) and triglycerides in healthy volunteers at doses of 50 mg or higher over two weeks .

Potential Anti-inflammatory Properties

Emerging research suggests that compounds similar to this compound may exhibit anti-inflammatory properties. The structural characteristics of this compound allow it to interact with various biological pathways involved in inflammation. This potential application opens avenues for further research into its use as an anti-inflammatory agent in conditions such as arthritis or cardiovascular diseases.

Synthesis and Chemical Properties

The synthesis of this compound typically involves reactions with lithium hydroxide in tetrahydrofuran, yielding high purity products suitable for research applications . The compound's physical properties include:

- Density : 1.42 g/cm³

- Refractive Index : 1.61

These properties are essential for understanding its behavior in various chemical environments.

Applications in Drug Development

The unique pharmacological profile of this compound makes it a candidate for drug development targeting metabolic disorders. Its ability to selectively modulate thyroid hormone receptors aligns with current therapeutic strategies aimed at managing dyslipidemia and obesity.

作用機序

The mechanism of action of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pyridazinone ring is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid can be compared to analogous pyridazinone and pyridinone derivatives. Key differences lie in substituent groups, chain length, and heterocyclic modifications, which influence physicochemical properties, bioavailability, and biological activity.

Table 1: Structural and Physicochemical Comparison of Selected Analogs

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) as reported in .

Key Findings:

Chain Length and Functional Groups: The propanoic acid chain in the target compound (vs. Methyl ester derivatives (e.g., 1408074-77-0) act as prodrugs, improving membrane permeability before hydrolysis to the active carboxylic acid form .

Fluorine substitution (1171184-76-1) introduces electron-withdrawing effects, which can stabilize aromatic interactions in enzymatic binding pockets .

Heterocyclic Modifications: The pyridinone derivative in incorporates a morpholino group and thiazolidinone ring, likely designed for dual-target inhibition (e.g., kinases and redox enzymes) . Piperidine-4-carboxylic acid substitution (1171184-76-1) introduces a basic nitrogen, altering ionization state and pharmacokinetic profiles .

In contrast, the thiazolidinone-sulfanylidene derivative () may target cysteine proteases or glutathione pathways .

生物活性

3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid (CAS Number: 6397-53-1) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its chemical properties, synthesis methods, and biological effects based on diverse research findings.

- Molecular Formula : C7H8N2O3

- Molecular Weight : 168.15 g/mol

- Structure : The compound features a pyridazinone ring, which is known for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl (3-oxo-2,3-dihydropyridazin-6-yl)propionate with lithium hydroxide in tetrahydrofuran. The process yields a colorless powder with a high purity level (approximately 91.4%) after purification steps including pH adjustment and filtration .

Anti-inflammatory Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that related compounds could inhibit pro-inflammatory cytokines and reduce edema in animal models .

Lipid Regulation

In studies focusing on lipid metabolism, compounds similar to this compound have shown the ability to lower LDL cholesterol and triglycerides. This effect is attributed to their action on thyroid hormone receptors, particularly the THR-β subtype, which plays a crucial role in lipid homeostasis .

Antioxidant Activity

The antioxidant properties of pyridazinone derivatives have been explored in various contexts. Compounds with similar structures have been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models . This activity suggests potential applications in preventing oxidative damage-related diseases.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid, and how can purity be validated?

- Synthesis : A common approach involves coupling pyridazinone derivatives with propanoic acid precursors via nucleophilic substitution or condensation reactions. For example, highlights derivatives synthesized using regioselective functionalization of the pyridazinone core.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and liquid chromatography-mass spectrometry (LC-MS) are critical for assessing purity (>95%). Residual solvents and byproducts can be quantified via gas chromatography (GC) .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and detail the use of SHELXL and SHELXT for structure solution and refinement, leveraging algorithms for anisotropic displacement parameter modeling.

- Visualization : WinGX and ORTEP ( ) are recommended for generating thermal ellipsoid diagrams and validating hydrogen bonding/stacking interactions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Hazards : The compound may cause skin/eye irritation and respiratory distress (similar to structurally related acids in ).

- Protocols : Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

- Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry and electrostatic potential surfaces. Molecular docking (AutoDock Vina) evaluates binding affinities to target enzymes, such as hydrolases or kinases.

- Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

- NMR Anomalies : Discrepancies in proton chemical shifts may arise from tautomerism in the dihydropyridazinone ring. Use variable-temperature NMR (VT-NMR) to monitor dynamic equilibria.

- XRD Confirmation : SC-XRD ( ) provides definitive bond lengths/angles to validate tautomeric states observed in solution .

Q. How does soil metabolomics influence the environmental fate of this compound, particularly in agricultural research?

- Sorption Studies : Soil column experiments with LC-MS/MS detection quantify adsorption coefficients (Kd). emphasizes the role of soil organic matter (SOM) and pH in modulating bioavailability.

- Degradation Pathways : Aerobic/anaerobic biodegradation assays identify metabolites via high-resolution mass spectrometry (HRMS) .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be optimized for scale-up?

- Challenges : Low yields (<40%) due to competing side reactions (e.g., ring-opening of the pyridazinone core).

- Solutions : Catalytic methods (e.g., Pd-catalyzed cross-coupling) improve regioselectivity. Microwave-assisted synthesis reduces reaction times .

Q. How do substituents on the pyridazinone ring alter the compound’s dissociation constants (pKa) and solubility?

- pKa Determination : Potentiometric titration in aqueous-organic solvents (e.g., water:MeOH) reveals ionization behavior. provides pKa benchmarks for analogous propanoic acids (e.g., 4.47–4.61 for chlorophenyl derivatives).

- Solubility : LogP values calculated via HPLC retention times correlate with experimental solubility in biorelevant media (FaSSIF/FeSSIF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。